N-Hexyl-D13-amine
CAS No.: 352438-81-4
Cat. No.: VC3114348
Molecular Formula: C6H15N
Molecular Weight: 114.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 352438-81-4 |
---|---|
Molecular Formula | C6H15N |
Molecular Weight | 114.27 g/mol |
IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexan-1-amine |
Standard InChI | InChI=1S/C6H15N/c1-2-3-4-5-6-7/h2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
Standard InChI Key | BMVXCPBXGZKUPN-UTBWLCBWSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
SMILES | CCCCCCN |
Canonical SMILES | CCCCCCN |
Introduction
Chemical Identity and Structural Characteristics
N-Hexyl-D13-amine, also known scientifically as 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexan-1-amine, is a deuterated derivative of hexylamine. The compound features a linear alkane chain with a primary amine functional group, with hydrogen atoms replaced by deuterium isotopes .
Basic Chemical Information
The fundamental chemical properties of N-Hexyl-D13-amine are summarized in Table 1:
Property | Value |
---|---|
CAS Number | 352438-81-4 |
Molecular Formula | C₆D₁₃H₂N |
Alternative Formula | CD₃(CD₂)₅NH₂ |
Molecular Weight | 114.27 g/mol |
IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexan-1-amine |
Unlabelled CAS Number | 111-26-2 |
This compound possesses significant structural characteristics that distinguish it from its non-deuterated counterpart. The presence of deuterium atoms results in altered physical properties, including subtle differences in boiling and melting points compared to regular hexylamine .
Structural Representation
The molecular structure of N-Hexyl-D13-amine can be represented in various chemical notations:
Notation Type | Representation |
---|---|
SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
InChI | InChI=1S/C6H15N/c1-2-3-4-5-6-7/h2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI Key | BMVXCPBXGZKUPN-UTBWLCBWSA-N |
The SIL (Stable Isotope Labeled) type of this compound is classified as Deuterium, indicating the specific isotopic enrichment .
Physical and Chemical Properties
The physical and chemical properties of N-Hexyl-D13-amine are important considerations for research applications and handling procedures.
Applications and Research Significance
N-Hexyl-D13-amine has several important applications across various scientific disciplines.
Analytical Applications
The primary significance of N-Hexyl-D13-amine lies in its utility as an isotopically labeled research compound . Deuterium-labeled compounds are extensively used in:
-
NMR Spectroscopy: The deuterium labels provide distinct spectral characteristics that are valuable in structural elucidation and reaction monitoring.
-
Mass Spectrometry: Deuterated compounds serve as internal standards for quantitative analysis, offering mass shifts that can be readily distinguished from non-labeled analogs.
-
Reaction Mechanism Studies: Deuterium labeling allows researchers to track specific atoms through chemical transformations, providing insights into reaction pathways and mechanisms.
Synthetic Chemistry Applications
In synthetic organic chemistry, deuterated compounds like N-Hexyl-D13-amine may serve as:
-
Building blocks for more complex deuterated molecules.
-
Reference materials for analytical method development and validation.
-
Tools for investigating kinetic isotope effects in chemical reactions.
The amine functionality makes this compound particularly useful in reactions involving nucleophilic attack, hydrogen bonding, and coordination to metal centers .
Supplier Reference | Quantity | Price Range (€) |
---|---|---|
3U-D5155 | 50 mg | 738.00 |
3U-D5155 | 100 mg | 1,233.00 |
TR-H295666 | 1 mg | 94.00 |
TR-H295666 | 10 mg | 316.00 |
3D-CPA43881 | 25-100 mg | Discontinued |
These pricing structures reflect the specialized nature of isotopically labeled compounds and the technical challenges associated with their synthesis .
Regulatory and Shipping Considerations
N-Hexyl-D13-amine is classified as a controlled product by some suppliers, indicating that:
-
Additional documentation may be required to meet relevant regulations
-
Additional handling fees may apply
-
Lead times may vary
-
The product may be made to order, only produced when an order is placed
These considerations reflect the specialized nature of the compound and its regulated status in various jurisdictions.
Analytical Characterization
The analytical characterization of N-Hexyl-D13-amine is crucial for confirming its identity and purity.
Chromatographic Analysis
Chromatographic techniques suitable for analyzing N-Hexyl-D13-amine include:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
These techniques are essential for confirming the purity of deuterated compounds and detecting potential impurities or degradation products.
Research Applications and Future Directions
The unique properties of N-Hexyl-D13-amine suggest several promising research applications and future directions.
Metabolic and Pharmacokinetic Studies
Deuterated compounds are valuable tools in metabolic and pharmacokinetic studies, as they allow researchers to track the fate of specific molecules in biological systems. N-Hexyl-D13-amine could potentially serve as:
-
A tracer molecule for studying amine metabolism
-
A building block for more complex deuterated bioactive compounds
-
A standard for quantitative analysis in metabolomics studies
Materials Science Applications
In materials science, deuterated compounds like N-Hexyl-D13-amine might find applications in:
-
Neutron scattering experiments, where deuterium provides a different scattering cross-section compared to hydrogen
-
Studies of surface interactions and adsorption phenomena
-
Development of specialized polymers and materials with unique properties
These potential applications highlight the significance of N-Hexyl-D13-amine beyond its current documented uses and point to promising directions for future research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume